molecular formula C10H17NO3S B2803903 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide CAS No. 2287335-32-2

2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide

Cat. No.: B2803903
CAS No.: 2287335-32-2
M. Wt: 231.31
InChI Key: WQLGHDGSNWKTSX-UHFFFAOYSA-N
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Description

2-Oxatricyclo[3.3.1.1³,⁷]decan-1-ylmethanesulfonamide is a tricyclic organic compound characterized by a rigid oxygen-bridged framework (oxatricyclo) and a methanesulfonamide (-SO₂NH₂) functional group. The compound’s core structure shares similarities with 2-Oxatricyclo[3.3.1.1³,⁷]decan-3-ol, 1-methyl (CAS 6465-33-4), which has a molecular formula of C₁₀H₁₆O₂ and a molecular weight of 168.233 .

Properties

IUPAC Name

2-oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c11-15(12,13)6-10-4-7-1-8(5-10)3-9(2-7)14-10/h7-9H,1-6H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLGHDGSNWKTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(O3)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable diene and dienophile, a Diels-Alder reaction can be employed to form the bicyclic intermediate.

    Introduction of the Oxygen Atom: The oxygen atom can be introduced through an epoxidation reaction, using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, H2O2 in acidic medium.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or ethers.

Scientific Research Applications

2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tricyclic structure may also allow the compound to fit into hydrophobic pockets of proteins, affecting their function. Pathways involved in its mechanism of action include enzyme inhibition and disruption of protein-protein interactions.

Comparison with Similar Compounds

2-Oxatricyclo[3.3.1.1³,⁷]decan-3-ol, 1-Methyl (CAS 6465-33-4)

  • Molecular Formula : C₁₀H₁₆O₂
  • Molecular Weight : 168.233
  • Functional Group : Alcohol (-OH) at position 3 and methyl (-CH₃) at position 1.
  • Applications may skew toward solvents or intermediates rather than bioactive agents .

Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

  • Molecular Framework : Bicyclic (7-membered ring with sulfur and nitrogen heteroatoms).
  • Functional Groups : Carboxylic acid (-COOH), thia (sulfur), and aza (nitrogen).
  • This compound’s crystallinity and purity standards (e.g., 〈695〉 and 〈223〉 tests) highlight its pharmaceutical relevance .

Functional Group Analogues

Demeton-S-Methylsulphon (Organophosphate Sulfone)

  • Structure: Contains a sulfone (-SO₂-) group and organophosphate backbone.
  • Applications : Pesticide (insecticide/acaricide).
  • Key Differences : Sulfones like demeton-S-methylsulphon are often more stable but less nucleophilic than sulfonamides. The target compound’s tricyclic core may confer unique steric effects, influencing bioavailability or environmental persistence .

Generic Sulfonamide Derivatives

  • Common Features : Sulfonamide (-SO₂NH₂) group, prevalent in antibiotics (e.g., sulfa drugs) and enzyme inhibitors.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Core Structure Functional Group Applications/Notes
2-Oxatricyclo[...]decan-1-ylmethanesulfonamide C₁₁H₁₇NO₃S* ~277.36 (est.) Tricyclic, oxygen-bridged Methanesulfonamide Hypothetical: Drug intermediates
2-Oxatricyclo[...]decan-3-ol, 1-methyl C₁₀H₁₆O₂ 168.233 Tricyclic, oxygen-bridged Alcohol, methyl Solvents, synthesis intermediates
Demeton-S-methylsulphon C₆H₁₅O₄PS₂ 246.28 Linear organophosphate Sulfone, phosphate Pesticides
Dimethyl-7-oxo-4-thia-1-azabicyclo[...] C₉H₁₂NO₃S 214.26 Bicyclic, S/N heteroatoms Carboxylic acid Pharmaceuticals (antibiotic derivatives)

*Estimated by adding methanesulfonamide (CH₃SO₂NH₂, MW 109.13) to the core structure of .

Research Findings and Gaps

  • Synthesis: Tricyclic compounds often require multistep syntheses, such as Diels-Alder or ring-closing reactions.
  • Toxicity and Regulation: Sulfonamides generally require rigorous safety evaluations (e.g., REACH, SDS compliance ).
  • Crystallinity : Analogues like the bicyclic compound in meet pharmacopeial crystallinity standards, suggesting the target compound may also require similar purity benchmarks for pharmaceutical use.

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